5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzothiazole moiety, a nitrobenzamide group, and a pyridine ring
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular therapy.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to cell death . The downstream effects of this disruption are still being studied, but it is likely that it leads to a loss of structural integrity and possibly the death of the bacterium.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to the disruption of the mycobacterial cell wall. This disruption could potentially lead to cell death, providing a mechanism for its anti-tubercular activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, nitration, and subsequent coupling reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via a condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated benzothiazole is coupled with 5-chloro-2-nitrobenzoic acid and pyridine-3-methanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Antibacterial Research: Benzothiazole derivatives, including this compound, have shown promise as antibacterial agents by inhibiting various bacterial enzymes.
Drug Development: It is used in the development of new therapeutic agents targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- 3-(1,3-benzothiazol-2-yl)-2-phenylbenzamide
Uniqueness
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole moiety is particularly effective in targeting bacterial enzymes, making it a promising candidate for antibacterial drug development.
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4S/c1-30-17-5-2-6-18-19(17)24-21(31-18)25(12-13-4-3-9-23-11-13)20(27)15-10-14(22)7-8-16(15)26(28)29/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAFBNZNVSDRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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